isoquinolin-5-yl1-(cyclohexylmethyl)-1H-indole-3-carboxylate
Beschreibung
Isoquinolin-5-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate is a synthetic indole-derived compound characterized by a cyclohexylmethyl substituent at the indole nitrogen and an isoquinoline moiety at the 5-position of the indole ring. This structural configuration is critical for its biological activity, particularly in enzyme inhibition. Evidence from SAR studies highlights that alkyl substitutions, such as the cyclohexylmethyl group, significantly enhance inhibitory potency. For example, compound 1 (structurally analogous, with a cyclohexylmethyl motif) exhibits an IC50 of 0.05 µM against bacterial neuraminidase (BNA), outperforming its parent compound luteolin (IC50 = 4.4 µM) by 88-fold . This underscores the role of hydrophobic substituents in improving binding affinity and selectivity.
Eigenschaften
Molekularformel |
C25H24N2O2 |
|---|---|
Molekulargewicht |
384.5 g/mol |
IUPAC-Name |
isoquinolin-5-yl 1-(cyclohexylmethyl)indole-3-carboxylate |
InChI |
InChI=1S/C25H24N2O2/c28-25(29-24-12-6-9-19-15-26-14-13-20(19)24)22-17-27(16-18-7-2-1-3-8-18)23-11-5-4-10-21(22)23/h4-6,9-15,17-18H,1-3,7-8,16H2 |
InChI-Schlüssel |
DHMVYHJPXDPMDX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)CN2C=C(C3=CC=CC=C32)C(=O)OC4=CC=CC5=C4C=CN=C5 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von BB-22 5-Hydroxyisoquinolin-Isomer umfasst die Veresterung von 1-(Cyclohexylmethyl)-1H-indol-3-carbonsäure mit 5-Hydroxyisoquinolin . Die Reaktion erfordert typischerweise die Verwendung eines Dehydratisierungsmittels wie Dicyclohexylcarbodiimid (DCC) und eines Katalysators wie 4-Dimethylaminopyridin (DMAP) in einem wasserfreien Lösungsmittel wie Dichlormethan .
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für BB-22 5-Hydroxyisoquinolin-Isomer sind aufgrund seiner primär in der Forschung und in forensischen Anwendungen verwendeten Einsatz nicht gut dokumentiert. Die großtechnische Synthese würde wahrscheinlich ähnlichen Synthesewegen mit Optimierung für Ausbeute und Reinheit folgen.
Analyse Chemischer Reaktionen
Wissenschaftliche Forschungsanwendungen
BB-22 5-Hydroxyisoquinolin-Isomer wird in verschiedenen wissenschaftlichen Forschungsanwendungen eingesetzt, darunter:
Forensische Chemie: Als analytischer Referenzstandard für die Identifizierung und Quantifizierung von synthetischen Cannabinoiden in biologischen Proben.
Toxikologie: Um die toxikologischen Eigenschaften und Stoffwechselwege von synthetischen Cannabinoiden zu untersuchen.
Pharmakologie: Um die Bindungsaffinität und Aktivität von synthetischen Cannabinoiden an Cannabinoidrezeptoren zu untersuchen.
Wirkmechanismus
Der genaue Wirkmechanismus von BB-22 5-Hydroxyisoquinolin-Isomer ist nicht vollständig geklärt. Es wird vermutet, dass es seine Wirkungen durch Bindung an Cannabinoidrezeptoren (CB1 und CB2) im zentralen Nervensystem und im peripheren Gewebe ausübt. Diese Bindung führt zur Aktivierung intrazellulärer Signalwege, was zu verschiedenen physiologischen und pharmakologischen Wirkungen führt.
Wissenschaftliche Forschungsanwendungen
BB-22 5-hydroxyisoquinoline isomer is used in various scientific research applications, including:
Forensic Chemistry: As an analytical reference standard for the identification and quantification of synthetic cannabinoids in biological samples.
Toxicology: To study the toxicological properties and metabolic pathways of synthetic cannabinoids.
Pharmacology: To investigate the binding affinity and activity of synthetic cannabinoids at cannabinoid receptors.
Wirkmechanismus
The exact mechanism of action of BB-22 5-hydroxyisoquinoline isomer is not well-understood. it is believed to exert its effects by binding to cannabinoid receptors (CB1 and CB2) in the central nervous system and peripheral tissues . This binding leads to the activation of intracellular signaling pathways, resulting in various physiological and pharmacological effects .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The compound’s activity and structural features are best contextualized through comparisons with analogs and parent molecules. Key comparisons include:
Structural Analogs with Cyclohexylmethyl Substitutions
Compounds sharing the cyclohexylmethyl motif demonstrate superior inhibitory activity compared to their unsubstituted counterparts. For instance:
The cyclohexylmethyl group enhances hydrophobic interactions with enzyme active sites, explaining the marked potency improvements .
Positional Isomers: Quinolin-8-yl Derivatives
Legally regulated quinolin-8-yl derivatives (e.g., quinolin-8-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate) share a similar indole-3-carboxylate backbone but differ in the heterocyclic ring (quinoline vs. isoquinoline) and substituent positions. While these compounds are classified as controlled substances under the Dangerous Drugs Ordinance (Cap. 134) , their pharmacological profiles remain understudied. The isoquinolin-5-yl variant’s distinct nitrogen arrangement may alter electronic properties and binding kinetics compared to quinolin-8-yl analogs, though direct comparative data are lacking.
Modified Derivatives (Cyclized Substituents)
Compounds 3, 5, and 6 (cyclohexylmethyl cyclized with hydroxyl groups at C5/C7) exhibit moderate BNA inhibition (IC50 = 0.14–0.35 µM) . This suggests that while cyclization retains some activity, the unmodified cyclohexylmethyl group in the target compound optimizes enzyme interaction.
Key Findings and Implications
Substituent-Driven Potency: The cyclohexylmethyl group is a critical pharmacophore, enhancing inhibitory activity by 88–254-fold compared to parent flavonoids .
Structural Specificity: Positional isomerism (isoquinolin-5-yl vs. quinolin-8-yl) may influence legal classification and bioactivity, warranting further study .
SAR Trends : Unmodified hydrophobic substituents outperform cyclized or hydroxylated variants, emphasizing the importance of substituent flexibility in drug design .
This analysis integrates biochemical and regulatory perspectives, highlighting the compound’s unique profile while identifying gaps in comparative pharmacological data.
Biologische Aktivität
Isoquinolin-5-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate, also known as BB-22, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and related research findings.
Chemical Structure and Properties
Isoquinolin-5-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate has a molecular formula of and a molecular weight of approximately 384.5 g/mol. The compound features an isoquinoline moiety attached to an indole derivative, which is significant for its biological interactions and potential therapeutic applications.
Research indicates that isoquinolin-5-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially affecting various bacterial strains through interaction with cellular targets that regulate growth and replication.
- Anticancer Properties : The compound has been evaluated for its anticancer activity against various cancer cell lines. It appears to modulate key signaling pathways involved in cell proliferation and apoptosis. For instance, studies have shown that certain derivatives can induce cell cycle arrest in the G0/G1 phase and decrease levels of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
In Vitro Studies
A series of in vitro experiments have highlighted the efficacy of isoquinolin-5-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate against different cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF7 (Breast) | 15.2 | Induces apoptosis via CDK inhibition |
| HCT116 (Colon) | 12.8 | Cell cycle arrest and apoptosis |
| Huh7 (Liver) | 10.5 | Modulates signaling pathways affecting survival |
These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.
Case Studies
One notable study focused on the synthesis and evaluation of various indole derivatives, including isoquinolin-5-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate. The results indicated that compounds with similar structural features often exhibited significant cytotoxicity against cancer cells, reinforcing the idea that structural modifications can enhance biological activity .
Comparative Analysis with Similar Compounds
Isoquinolin-5-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate shares structural similarities with other compounds known for their biological activities. Below is a comparison table:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Isoquinolin-6-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate | Similar indole and isoquinoline structure | Anticancer activity |
| JWH018 (Synthetic Cannabinoid) | Indole core with cannabinoid properties | Psychoactive effects |
| 5-Fluoro-PB-22 | Fluorinated variant of indole | Enhanced potency in cannabinoid receptors |
This comparative analysis underscores the unique profile of isoquinolin-5-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate among its peers, particularly regarding its potential therapeutic applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
